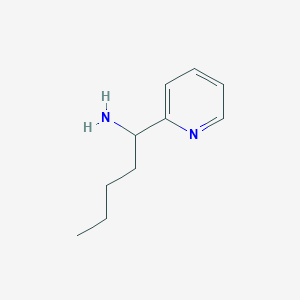

1-(Pyridin-2-yl)pentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C({10})H({16})N(_{2}). It consists of a pentan-1-amine backbone with a pyridin-2-yl group attached to the first carbon atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with pentan-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a solvent like ethanol or acetonitrile.

Another method involves the reductive amination of pyridine-2-carbaldehyde with pentan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Pyridine-2-carbaldehyde or pyridine-2-carbonitrile.

Reduction: 1-(Piperidin-2-yl)pentan-1-amine.

Substitution: Various substituted pyridinyl derivatives.

Aplicaciones Científicas De Investigación

1-(Pyridin-2-yl)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Pyridin-3-yl)pentan-1-amine

- 1-(Pyridin-4-yl)pentan-1-amine

- 1-(Pyridin-2-yl)butan-1-amine

Comparison

1-(Pyridin-2-yl)pentan-1-amine is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 1-(Pyridin-3-yl)pentan-1-amine, it may exhibit different biological activities and chemical properties. The length of the alkyl chain also affects its solubility and overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

1-(Pyridin-2-yl)pentan-1-amine is a compound characterized by a pyridine ring attached to a pentanamine chain. This structural configuration allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound has the molecular formula C10H14N2 and a molecular weight of approximately 162.23 g/mol. Its structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Pentanamine Chain : A five-carbon aliphatic chain terminating in an amine group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Interaction : It can bind to neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

- Oxidation and Reduction Reactions : The compound participates in redox reactions, which can alter its biological activity and stability under physiological conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There is emerging evidence supporting the role of pyridine derivatives in cancer therapy, potentially through the modulation of cancer cell signaling pathways .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)pentan-1-amine | Similar backbone but different nitrogen position | Altered biological activity due to nitrogen location |

| 5-(Pyridin-2-ylthio)pentan-1-amine | Contains a thiol group | Enhanced reactivity due to sulfur involvement |

| 3-Ethyl-1-(pyridin-2-YL)pentan-1-amines | Ethyl substitution on the pentanamine chain | Distinct pharmacological properties |

These comparisons highlight how variations in substitution patterns influence the biological activity and chemical reactivity of these compounds.

Case Studies

Several studies have explored the biological implications of pyridine derivatives:

- In Vivo Studies : Research involving animal models has demonstrated that compounds similar to 1-(Pyridin-2-yl)pentan-1-amines can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

- Pharmacological Evaluations : In vitro assays have shown that these compounds can modulate neurotransmitter levels, indicating their potential use in neuropharmacology .

Propiedades

IUPAC Name |

1-pyridin-2-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9(11)10-7-4-5-8-12-10/h4-5,7-9H,2-3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQIWHPNHAHKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.